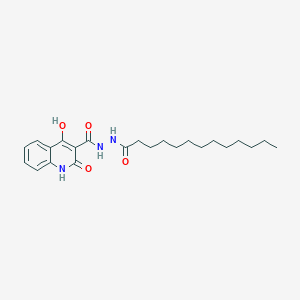
4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a tridecanoyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and oxo groups. The tridecanoyl chain is then attached through a series of reactions involving acylation and condensation.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of Tridecanoyl Chain: The tridecanoyl chain is attached via acylation using tridecanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxy-2-quinolone derivatives
Substitution: Formation of halogenated or nitrated quinoline derivatives
科学的研究の応用
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing the synthesis of essential cellular components and leading to bacterial cell death.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolone: A simpler analog with similar biological activities.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with potential medicinal applications.
Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern on the quinoline ring.
Uniqueness
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its long tridecanoyl chain, which may enhance its lipophilicity and membrane permeability. This structural feature can potentially improve its efficacy as a drug candidate by facilitating its entry into cells and interaction with intracellular targets.
特性
分子式 |
C23H33N3O4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H33N3O4/c1-2-3-4-5-6-7-8-9-10-11-16-19(27)25-26-23(30)20-21(28)17-14-12-13-15-18(17)24-22(20)29/h12-15H,2-11,16H2,1H3,(H,25,27)(H,26,30)(H2,24,28,29) |
InChIキー |
DRXRYFKSQXMVMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate](/img/structure/B11984602.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984605.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one](/img/structure/B11984608.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11984634.png)

![N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11984655.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)


![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)


